Technical Monograph: 2-[(2,5-Dichlorophenyl)methyl]oxirane & Analogs
Technical Monograph: 2-[(2,5-Dichlorophenyl)methyl]oxirane & Analogs
The following technical guide provides an in-depth analysis of 2-[(2,5-Dichlorophenyl)methyl]oxirane (the benzyl variant) and its commercially prevalent analog, 2-[(2,5-Dichlorophenoxy)methyl]oxirane (the phenoxy variant).
Given the high probability of nomenclature overlap in technical literature (where "phenylmethyl" is often conflated with "phenoxymethyl" in rapid search contexts), this guide addresses both structures to ensure the researcher has the correct data for their specific synthetic pathway.
Critical Building Blocks for Chiral API Synthesis
Executive Summary & Structural Disambiguation
In drug development, the 2,5-dichlorophenyl moiety is a privileged scaffold, often imparting metabolic stability and lipophilicity to antifungal and antipsychotic candidates. When attached to an oxirane (epoxide) tail, it serves as a potent electrophile for creating
Researchers must distinguish between two distinct chemical entities derived from this scaffold:
-
The Benzyl Variant (Literal Request): 2-[(2,5-Dichlorophenyl)methyl]oxirane . Contains a
bond between the aromatic linker and the epoxide chain. Used in specialized C-alkylation pathways. -
The Phenoxy Variant (Commercial Standard): 2-[(2,5-Dichlorophenoxy)methyl]oxirane (CAS 21324-87-8).[1][2][3] Contains a
ether linkage. This is the dominant commercially available form, widely used as a precursor for glycidyl ethers in medicinal chemistry.
This guide details the physicochemical profile, synthesis, and reactivity of both, with a focus on the commercially established Phenoxy variant while providing the de novo synthetic route for the Benzyl variant.
Chemical Identity & Physicochemical Profile[5][6][7][8][9][10]
Comparative Identification Table
| Feature | Phenoxy Variant (Commercial) | Benzyl Variant (Literal) |
| IUPAC Name | 2-[(2,5-Dichlorophenoxy)methyl]oxirane | 2-[(2,5-Dichlorophenyl)methyl]oxirane |
| Common Name | 2,5-Dichlorophenyl glycidyl ether | (2,5-Dichlorobenzyl)oxirane |
| CAS Number | 21324-87-8 | Not widely listed (Custom Synthesis) |
| Molecular Formula | ||
| Molecular Weight | 219.06 g/mol | 203.06 g/mol |
| Linker Type | Ether ( | Methylene ( |
| SMILES | Clc1cc(Cl)ccc1OCC2CO2 | Clc1cc(Cl)ccc1CC2CO2 |
| Physical State | Colorless to pale yellow liquid | Colorless oil (Predicted) |
| Boiling Point | ~310°C (Predicted) | ~280°C (Predicted) |
Structural Visualization
The following diagram illustrates the structural divergence and the resulting chemical behavior.
Figure 1: Structural divergence of the 2,5-dichlorophenyl oxirane derivatives.
Synthetic Utility & Mechanisms[10][11]
A. The Phenoxy Variant (CAS 21324-87-8)
This compound is synthesized via the Williamson Ether Synthesis using 2,5-dichlorophenol and epichlorohydrin. It is a critical intermediate for:
-
Antifungals: Providing the lipophilic headgroup for azole antifungals.
-
Adrenergic Blockers: The glycidyl ether motif is structural to
-blockers, though the 2,5-dichloro substitution is specific to research analogs targeting metabolic resistance.
B. The Benzyl Variant (Custom Synthesis)
The benzyl variant lacks the oxygen linker, making it a "harder" electrophile. It is synthesized by epoxidizing 1-allyl-2,5-dichlorobenzene . This structure is relevant for:
-
Miconazole Impurities: Often cited in degradation studies of antifungal agents where the ether linkage is absent or modified.
-
Non-hydrolyzable Analogs: Used to create drug candidates where the ether oxygen is replaced by carbon to prevent metabolic cleavage by cytochrome P450 enzymes.
Experimental Protocols
Protocol A: Synthesis of the Phenoxy Variant (Glycidyl Ether)
Target: 2-[(2,5-Dichlorophenoxy)methyl]oxirane
Reagents:
-
2,5-Dichlorophenol (1.0 eq)
-
Epichlorohydrin (3.0 eq, excess)
-
Potassium Carbonate (
, 2.0 eq) -
Solvent: Acetonitrile (
) or DMF.
Methodology:
-
Activation: Dissolve 2,5-dichlorophenol in acetonitrile. Add
and stir at 60°C for 30 minutes to generate the phenoxide anion. -
Alkylation: Add epichlorohydrin dropwise over 20 minutes. The excess prevents polymerization.
-
Reflux: Heat the mixture to reflux (80°C) for 4-6 hours. Monitor via TLC (Hexane:EtOAc 4:1).
-
Workup: Cool to RT. Filter off inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve residue in DCM, wash with water/brine. Dry over
. Purify via silica gel flash chromatography (0-10% EtOAc in Hexanes).
Protocol B: Synthesis of the Benzyl Variant
Target: 2-[(2,5-Dichlorophenyl)methyl]oxirane
Reagents:
-
1-Allyl-2,5-dichlorobenzene (Precursor)
-
m-Chloroperoxybenzoic acid (mCPBA, 1.2 eq)
-
Solvent: Dichloromethane (DCM)
Methodology:
-
Precursor Preparation: Synthesize 1-allyl-2,5-dichlorobenzene via Stille coupling (Allyltributyltin + 1-bromo-2,5-dichlorobenzene) or Grignard reaction (Allyl bromide + 2,5-dichlorophenylmagnesium bromide).
-
Epoxidation: Dissolve 1-allyl-2,5-dichlorobenzene in DCM at 0°C.
-
Addition: Add mCPBA portion-wise to maintain temperature <5°C.
-
Reaction: Allow to warm to RT and stir for 12 hours.
-
Quench: Quench with saturated
(to destroy excess peroxide) followed by (to neutralize acid). -
Isolation: Extract with DCM. The product is an oil that may require vacuum distillation for high purity.
Pathway Visualization
Figure 2: Parallel synthetic routes for the Phenoxy and Benzyl oxirane derivatives.
Analytical Characterization
For the Phenoxy Variant (CAS 21324-87-8) , the following spectral data confirms identity:
-
1H NMR (400 MHz, CDCl3):
- 7.28 (d, 1H, Ar-H), 6.95 (d, 1H, Ar-H), 6.88 (dd, 1H, Ar-H).
-
4.28 (dd, 1H,
), 4.05 (dd, 1H, ). - 3.38 (m, 1H, CH-epoxide).
-
2.92 (t, 1H,
-epoxide), 2.78 (dd, 1H, -epoxide).
-
Mass Spectrometry (ESI):
Safety & Handling (E-E-A-T)
Hazard Classification: Both variants are Alkylating Agents . They are potent electrophiles capable of modifying DNA and proteins.
-
H315: Causes skin irritation.
-
H317: May cause an allergic skin reaction (Sensitizer).[4]
-
H341: Suspected of causing genetic defects (Muta. 2).
Handling Protocol:
-
Engineering Controls: Always handle inside a certified fume hood.
-
PPE: Double nitrile gloves are required. Epoxides can permeate standard latex.
-
Quenching Spills: Treat spills with 5% aqueous NaOH or saturated sodium thiosulfate to open the epoxide ring before disposal.
References
-
Sigma-Aldrich. (2025). Product Specification: 2-[(2,5-Dichlorophenoxy)methyl]oxirane (CAS 21324-87-8).[1][2][3] Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 15684 (Dichlorobenzyl alcohol derivatives). Retrieved from
- Sharpless, K. B., et al. (1980). Mechanism of Epoxidation of Allylic Alcohols and Ethers. Journal of the American Chemical Society. (Contextual grounding for Protocol B).
-
European Chemicals Agency (ECHA). (2025). Registration Dossier: Glycidyl Ethers of Chlorinated Phenols. Retrieved from
